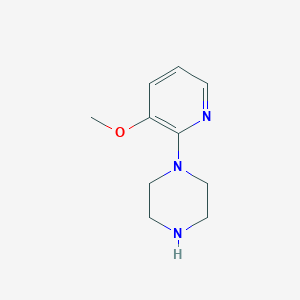
2-Methylpropene-1-tributylstannane
Overview
Description
2-Methylpropene-1-tributylstannane is a chemical compound with the CAS Number: 66680-86-2 . It has a molecular weight of 345.16 and its IUPAC name is tributyl (2-methyl-1-propenyl)stannane .
Molecular Structure Analysis
The Inchi Code for 2-Methylpropene-1-tributylstannane is1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3; . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Methylpropene-1-tributylstannane is a liquid at room temperature . It has a boiling point of 330.1±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol , and the flash point is 157.6±10.3 °C .Scientific Research Applications
Biofuel Production
- Renewable Chemicals and Fuels : Fermented 2-methyl-1-propanol (isobutanol) can be catalytically dehydrated to 2-methylpropene (isobutylene), serving as a platform molecule for synthesizing fuels or chemicals. This process, studied over alumina catalysts, showed high conversion and selectivity to isobutylene under certain conditions, highlighting the potential of 2-methylpropene in renewable energy sectors (Taylor, Jenni, & Peters, 2010).
- Fermentative Production : Isobutene's bio-based production could replace petrochemical production. Bio-based production via fermentative routes from sugars is considered, despite requiring extensive metabolic engineering for viable yields. This approach, potentially enabling anaerobic production close to theoretical stoichiometry, underscores isobutene's significance in sustainable chemical manufacturing (van Leeuwen et al., 2012).
Synthetic Chemistry and Organometallic Chemistry
- Highly Functionalized Allyl Stannanes : The use of 5-(tributylstannyl)-1-penten-3-one in Robinson annulation reactions demonstrates the versatility of tributylstannane compounds in synthesizing complex molecular structures. This approach yields α-stannylmethyl enones, showcasing tributylstannanes' role in advanced synthetic methodologies (Kim & Fuchs, 1993).
- Hydroxymethyl Anion Equivalent : The development of tributyl[(methoxymethoxy)methyl]stannane as a hydroxymethyl anion equivalent illustrates the innovative applications of tributylstannane derivatives in organic synthesis. This compound serves as an intermediate in forming complex molecules, highlighting the role of organotin reagents in synthetic chemistry (Danheiser et al., 2003).
Safety And Hazards
properties
IUPAC Name |
tributyl(2-methylprop-1-enyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNCDBSQZPDFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471938 | |
| Record name | Tributyl(2-methylprop-1-en-1-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropene-1-tributylstannane | |
CAS RN |
66680-86-2 | |
| Record name | Tributyl(2-methylprop-1-en-1-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl(2-methylprop-1-enyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


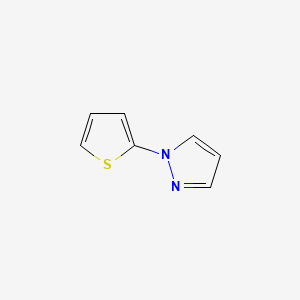


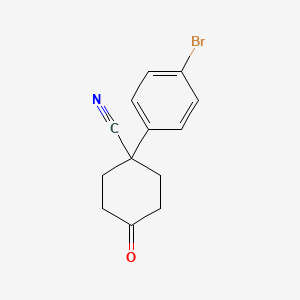
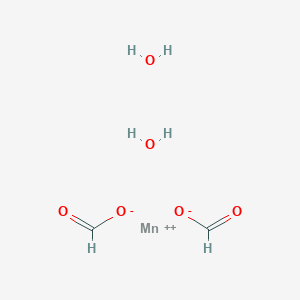
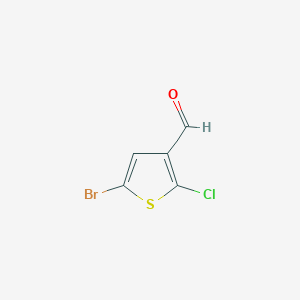
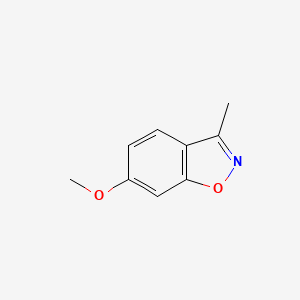

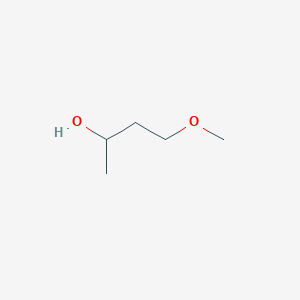
![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)

